Camptothecin

Cytotoxicity Topoisomerase I inhibition Anticancer drug screening

Camptothecin (CPT; primary CAS 7689-03-4; note that CAS 251316-95-7 is a registry mis-assignment to an Fmoc-Lys derivative and does not represent authentic CPT) is a pentacyclic quinoline alkaloid first isolated from Camptotheca acuminata that acts as a specific, reversible poison of DNA topoisomerase I (Top1) by trapping the Top1-DNA cleavage complex, preventing DNA religation and generating lethal double-strand breaks during replication. Its biochemical potency against Top1 (IC50 = 0.68 µM in cell-free assay) and broad-spectrum antiproliferative activity across colorectal, breast, lung, and ovarian cancer cell lines established CPT as the foundational scaffold for the entire camptothecin class of antineoplastic agents.

Molecular Formula C32H39N3O10
Molecular Weight 625.7 g/mol
CAS No. 251316-95-7
Cat. No. B557342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamptothecin
CAS251316-95-7
Synonymscamptothecin; Camptothecine; (S)-(+)-Camptothecin; 7689-03-4; (+)-Camptothecine; d-Camptothecin; 20(S)-Camptothecine; (+)-Camptothecin; 21,22-Secocamptothecin-21-oicacidlactone; Campathecin; (S)-Camptothecin; 20(S)-Camptothecin; Camptothecine(8CI); Camptothecine(S,+); NSC94600; CHEMBL65; UNII-XT3Z54Z28A; MLS000766223; XT3Z54Z28A; CHEBI:27656; VSJKWCGYPAHWDS-FQEVSTJZSA-N; Camptothecin,Camptothecaacuminata; NSC-94600; (4S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; Camptothecinderivative
Molecular FormulaC32H39N3O10
Molecular Weight625.7 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]
InChIInChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1
InChIKeyPPJJNRMPWUVGHL-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Camptothecin (CAS 7689-03-4; CAS 251316-95-7 Mis-Assignment Advisory): Chemical Profile and Pharmacological Baseline for Informed Research Procurement


Camptothecin (CPT; primary CAS 7689-03-4; note that CAS 251316-95-7 is a registry mis-assignment to an Fmoc-Lys derivative and does not represent authentic CPT) is a pentacyclic quinoline alkaloid first isolated from Camptotheca acuminata that acts as a specific, reversible poison of DNA topoisomerase I (Top1) by trapping the Top1-DNA cleavage complex, preventing DNA religation and generating lethal double-strand breaks during replication [1] [2]. Its biochemical potency against Top1 (IC50 = 0.68 µM in cell-free assay) and broad-spectrum antiproliferative activity across colorectal, breast, lung, and ovarian cancer cell lines established CPT as the foundational scaffold for the entire camptothecin class of antineoplastic agents . However, CPT itself failed clinical development in the 1970s due to severe, unpredictable toxicity—primarily myelosuppression, diarrhea, and hemorrhagic cystitis—attributable to its extremely poor aqueous solubility (2.5 × 10⁻³ mg/mL for the lactone form) and rapid lactone ring hydrolysis at physiological pH (t₁/₂ ≈ 29.4 min at pH 7.3) [3] [4] [5].

Why Camptothecin Cannot Be Replaced by Topotecan, Irinotecan, or Other In-Class Topoisomerase I Inhibitors Without Experimental Re-Validation


Camptothecin occupies a structurally and commercially unique position as the natural parent alkaloid from which all clinically approved camptothecin-class topoisomerase I inhibitors—including topotecan (Hycamtin®), irinotecan (Camptosar®), and belotecan—are derived via semisynthesis [1]. Despite sharing a conserved mechanism of action, CPT, topotecan (TPT), irinotecan (CPT-11), and SN-38 are not pharmacologically interchangeable. Direct comparative data from Tanizawa et al. (1994) demonstrate that CPT exhibits substantially greater intrinsic cytotoxic potency than TPT (3.3-fold) and CPT-11 (>10-fold) in HT-29 colon carcinoma cells [2]. Moreover, CPT's lactone stability profile at physiological pH is not intrinsically inferior to that of certain clinical analogs; CPT's lactone half-life of 29.4 min at pH 7.3 is actually longer than the CPT-11 lactone half-life of 13.7 min at pH 7.4, although cross-study pH differences must be acknowledged [3] [4]. Critically, CPT serves as the essential starting material for the industrial semisynthesis of irinotecan, topotecan, and belotecan; no alternative biosynthetic or purely synthetic route has proven commercially viable at manufacturing scale [5]. These quantitative differences in potency, pharmacokinetic behavior, and supply-chain role mean that substituting one camptothecin analog for another—or replacing natural CPT with a synthetic intermediate—requires explicit experimental re-validation for each intended application.

Quantitative Differentiation of Camptothecin Against Its Closest Analogs: A Procurement-Focused Evidence Guide


Cytotoxic Potency in Human Colon Carcinoma HT-29 Cells: Camptothecin vs. Topotecan, Irinotecan, SN-38, and 9-Aminocamptothecin

In a head-to-head comparison using colony-forming assays on HT-29 human colon carcinoma cells, camptothecin (CPT) demonstrated an IC50 of 10 nM, ranking second only to SN-38 (8.8 nM) and markedly outperforming topotecan (33 nM, 3.3-fold difference), 9-aminocamptothecin (19 nM, 1.9-fold), and irinotecan/CPT-11 (>100 nM, >10-fold difference) [1]. This study, conducted under identical experimental conditions by a single laboratory, provides the strongest tier of comparative evidence for procurement decisions where intrinsic cellular potency is the primary selection criterion.

Cytotoxicity Topoisomerase I inhibition Anticancer drug screening

DNA Damage Induction Potency (C1000) in Whole Cells and Isolated Nuclei: Camptothecin vs. Clinical Analogs

Using alkaline elution to quantify drug-induced DNA single-strand breaks (SSB), Tanizawa et al. reported C1000 values (drug concentration producing 1000-rad-equivalents of DNA damage) in HT-29 whole cells: CPT = 0.051 µM, SN-38 = 0.037 µM, 9-AC = 0.085 µM, TPT = 0.28 µM, and CPT-11 >1 µM [1]. In isolated nuclei (cell-free system), the C1000 values were: CPT = 0.012 µM, SN-38 = 0.0025 µM, 9-AC = 0.021 µM, TPT = 0.44 µM, CPT-11 >0.1 µM. CPT consistently demonstrated 5.5-fold greater DNA-damaging potency than topotecan in whole cells and 36.7-fold greater potency in isolated nuclei, reaffirming its superior intrinsic Top1 poisoning activity independent of cellular pharmacokinetic confounders.

DNA damage Alkaline elution Topoisomerase poisoning

Lactone Ring Stability at Physiological pH: Camptothecin vs. CPT-11 and Topotecan

Chourpa et al. (1998) quantified lactone hydrolysis kinetics using fluorescence spectroscopy. At pH 7.3 and 37°C, CPT exhibited a lactone half-life (t₁/₂) of 29.4 ± 1.7 min with an equilibrium lactone percentage of 20.9 ± 0.3% [1]. In a separate study under comparable conditions (pH 7.4, 37°C), CPT-11 lactone t₁/₂ was 13.7 min, while topotecan lactone is reported to be unstable in plasma, requiring immediate cold methanolic deproteinization to preserve the lactone form [2] [3]. While all camptothecins undergo pH-dependent lactone ring opening, CPT's lactone stability is comparable to or modestly better than certain clinical analogs, contradicting the narrative that CPT is uniquely labile. The key differential is that CPT's extremely low intrinsic aqueous solubility (2.5 × 10⁻³ mg/mL) amplifies the bioavailability impact of lactone hydrolysis, a formulation challenge distinct from the lactone hydrolysis rate itself [4].

Lactone hydrolysis Pharmacokinetics Drug stability

Supply-Chain Differentiation: Camptothecin as the Irreplaceable Semisynthesis Precursor for FDA-Approved Camptothecin Drugs

Camptothecin, isolated from Camptotheca acuminata bark and seeds, remains the sole commercially viable starting material for the industrial semisynthesis of irinotecan hydrochloride (Camptosar®), topotecan hydrochloride (Hycamtin®), and belotecan [1]. A 2021 study in Nature Communications demonstrated that chemoenzymatic routes to irinotecan and topotecan proceed from camptothecin via regioselective hydroxylation using camptothecin hydroxylases, followed by chemical derivatization—confirming that CPT is an irreplaceable node in the pharmaceutical manufacturing supply chain [1]. Unlike fully synthetic camptothecin analogs under clinical investigation (e.g., gimatecan, rubitecan), the FDA-approved drugs cannot be economically produced without a reliable CPT supply. Purity specifications for CPT used as a semisynthesis intermediate typically require ≥99% HPLC purity with single impurity ≤0.2%, as evidenced by multiple supplier Certificate of Analysis standards [2].

Semisynthesis Supply chain Natural product procurement

Validated Research and Industrial Applications for Camptothecin: Evidence-Backed Procurement Use Cases


Positive Control for Topoisomerase I Inhibition and DNA Damage Assays

CPT's well-characterized IC50 of 0.68 µM in cell-free Topo I assays and its 10 nM IC50 in HT-29 cellular cytotoxicity assays, combined with its >10-fold potency advantage over irinotecan, make it the most widely validated and cost-effective positive control for DNA topoisomerase I poisoning studies [1]. Its direct activity (no prodrug activation required) provides a more robust and reproducible signal window in inhibitor screening campaigns compared to irinotecan.

Essential Starting Material for Semisynthesis of FDA-Approved Camptothecin Analogs

High-purity CPT (≥99% HPLC, single impurity ≤0.2%) is the irreplaceable starting material for the industrial semisynthesis of irinotecan, topotecan, and belotecan via chemoenzymatic routes using camptothecin hydroxylases [2]. Procurement specifications must include enantiomeric purity verification (specific rotation +37° to +42° for the 20(S)-enantiomer) to ensure downstream synthetic fidelity and regulatory compliance .

Optimal Scaffold for Structure-Activity Relationship (SAR) and Medicinal Chemistry Derivatization

CPT's superior intrinsic potency relative to most clinical analogs—3.3-fold more potent than topotecan and >10-fold more than irinotecan in HT-29 cells—establishes it as the optimal scaffold for medicinal chemistry campaigns aimed at improving solubility, lactone stability, or tumor selectivity through rational derivatization at the 7, 9, 10, and 11 positions [1].

Gold-Standard Payload for Nanoparticle and Drug Delivery System Benchmarking

CPT's extremely low aqueous solubility (2.5 × 10⁻³ mg/mL) and well-characterized pH-dependent lactone-carboxylate equilibrium make it the definitive challenging payload for evaluating novel solubilization and delivery technologies, including cyclodextrin nanosponges, polymeric micelles, liposomes, and nanoemulsions [3] [4]. Its extensively documented physicochemical profile enables quantitative benchmarking of formulation performance across laboratories.

Quote Request

Request a Quote for Camptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.